molecular formula C13H13NO3S B8725446 Ethyl 4-methoxy-2-phenyl-1,3-thiazole-5-carboxylate

Ethyl 4-methoxy-2-phenyl-1,3-thiazole-5-carboxylate

Cat. No. B8725446
M. Wt: 263.31 g/mol
InChI Key: XHFZQDBLJDTWBH-UHFFFAOYSA-N
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Patent
US08470816B2

Procedure details

To a solution (10 mL) of ethyl 4-methoxy-2-phenyl-1,3-thiazole-5-carboxylate (1.37 g) synthesized by a known method (WO2007/089031) in methanol was added 2N aqueous sodium hydroxide solution (3 mL) at room temperature, and the mixture was stirred at 50° C. for 4 hr. The reaction was quenched with 6N hydrochloric acid (1 mL), and the obtained crystals were collected by filtration. The obtained crystals were recrystallized from methanol and diisopropyl ether to give 4-methoxy-2-phenyl-1,3-thiazole-5-carboxylic acid (1.25 g, 100%) as white crystals.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:4]=[C:5]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[S:6][C:7]=1[C:8]([O:10]CC)=[O:9].[OH-].[Na+]>CO>[CH3:1][O:2][C:3]1[N:4]=[C:5]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[S:6][C:7]=1[C:8]([OH:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
COC=1N=C(SC1C(=O)OCC)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 6N hydrochloric acid (1 mL)
FILTRATION
Type
FILTRATION
Details
the obtained crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
The obtained crystals were recrystallized from methanol and diisopropyl ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC=1N=C(SC1C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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